![molecular formula C9H9ClO4 B6301539 2-Chloro-4-(methoxymethoxy)-benzoic acid CAS No. 1700623-85-3](/img/structure/B6301539.png)
2-Chloro-4-(methoxymethoxy)-benzoic acid
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Description
“2-Chloro-4-methoxybenzaldehyde” is a compound that has a molecular formula of CHClO and an average mass of 170.593 Da . Another related compound is “4-Chloro-2-methoxybenzoic acid” which has a molecular formula of ClC6H3(OCH3)CO2H and a molecular weight of 186.59 .
Synthesis Analysis
“4-Chloro-2-methoxybenzoic acid” was used in the synthesis of (2-(4-chloro-2-methoxybenzoyl)-1′H-1,3′-bipyrrol-2′-yl)(2-methoxyphenyl)methanone . Another compound, “2-chloro-4,6-dimethoxy-1,3,5-triazine”, was used in the synthesis of 2-azetidinones .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-methoxybenzaldehyde” was analyzed . Another compound, “2-methoxy-4-(methoxy-carbonyl)phenyl 2-chloro-4-fluorobenzoate”, had its crystal structure established using an X-ray diffraction technique .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-methoxybenzaldehyde” include a density of 1.2±0.1 g/cm3, a boiling point of 271.2±20.0 °C at 760 mmHg, and a flash point of 121.9±20.8 °C .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 4-chloro-2-methoxybenzoic acid, form complexes with metal ions like mn 2+, co 2+, ni 2+, cu 2+, and zn 2+ . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.
Mode of Action
Compounds with similar structures are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound interacts with its targets (metal ions) to form new carbon-carbon bonds. This process involves the oxidative addition of the compound to the metal ion, followed by transmetalation, where the compound is transferred from boron to palladium .
Biochemical Pathways
Similar compounds are known to participate in the suzuki–miyaura (sm) cross-coupling reactions , which are widely used in organic synthesis. This suggests that 2-Chloro-4-(methoxymethoxy)-benzoic acid could potentially influence pathways involving carbon-carbon bond formation.
Pharmacokinetics
The compound’s stability and reactivity suggest that it could be readily prepared and is generally environmentally benign , which could potentially impact its bioavailability.
Result of Action
Its potential involvement in suzuki–miyaura (sm) cross-coupling reactions suggests that it could facilitate the formation of new carbon-carbon bonds, thereby influencing the structure and function of various biomolecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(methoxymethoxy)-benzoic acid. For instance, the compound’s reactivity and stability could be affected by factors such as temperature, pH, and the presence of other reactive species. Furthermore, its interaction with metal ions suggests that its activity could be influenced by the concentration and availability of these ions in the environment .
properties
IUPAC Name |
2-chloro-4-(methoxymethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-5-14-6-2-3-7(9(11)12)8(10)4-6/h2-4H,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZROQFOVFDEYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(methoxymethoxy)-benzoic acid |
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